2-Nitrothioanisole

Descripción general

Descripción

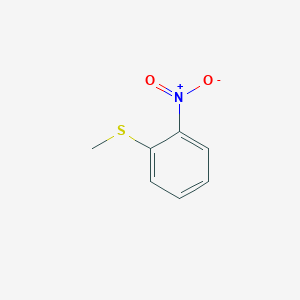

2-Nitrothioanisole is a chemical compound with the molecular formula C₇H₇NO₂S. It is a pale yellow powder with a distinct odor. This compound is widely used in various research fields and industries due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Nitrothioanisole can be synthesized through a continuous-flow process. The preparation involves the diazotization of 2-nitroaniline to form a diazonium chloride intermediate. This intermediate undergoes azo coupling with sodium thiomethoxide to yield 1-(methylthio)-2-(2-nitrophenyl)diazene, which is then dediazotized to produce this compound .

Industrial Production Methods: In industrial settings, continuous-flow processes are preferred due to their efficiency and safety. These methods minimize the accumulation of energetic intermediates and enable large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 2-Nitrothioanisole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form 2-aminothioanisole.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include molecular oxygen in the presence of transition metal catalysts such as manganese dioxide, copper(II) hydroxide, and iron(III) oxide.

Reduction: Sodium borohydride is commonly used as a reducing agent.

Substitution: Various nucleophiles can be used under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: 2-Aminothioanisole.

Substitution: Depending on the nucleophile, various substituted products can be formed.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Bioactive Compound Synthesis

2-Nitrothioanisole serves as a precursor for synthesizing various bioactive compounds. Its nitro group can be reduced to amines, which are crucial in developing pharmaceuticals. For example, derivatives of this compound have shown potential as anti-cancer agents by inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) production .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to conventional antibiotics. This characteristic makes it a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Environmental Applications

Pollution Monitoring

The compound is utilized in environmental monitoring due to its ability to form stable complexes with heavy metals. This property allows for the detection and quantification of metal ions in contaminated water sources. The interaction between this compound and metal ions can be analyzed using spectroscopic techniques, providing insights into pollution levels .

Phytoremediation Studies

In phytoremediation research, this compound has been studied for its effects on plant growth and metal uptake. It can enhance the bioavailability of heavy metals in soil, facilitating their absorption by plants. This application is significant for developing sustainable methods to remediate contaminated sites .

Material Science

Surface-Enhanced Raman Scattering (SERS)

this compound has been investigated for its SERS properties when adsorbed on silver nanoparticles. This application is promising for developing sensitive detection methods for various analytes, including biological molecules and environmental pollutants. The enhancement of Raman signals through this compound provides a powerful tool for analytical chemistry .

Case Studies

| Study Focus | Findings | Significance |

|---|---|---|

| Antimicrobial Efficacy | Demonstrated effectiveness against multiple bacterial strains | Potential for new antibiotic development |

| Environmental Monitoring | Successful detection of heavy metals in water samples | Contribution to pollution control efforts |

| Phytoremediation | Enhanced metal uptake in plants treated with this compound | Sustainable remediation strategies |

Mecanismo De Acción

Comparación Con Compuestos Similares

- 2-Methyl-4-nitroanisole

- 2-Halogeno-4-nitroanisoles

- 2,6-Dimethyl-4-nitrothioanisole

Comparison: 2-Nitrothioanisole exhibits unique chemical properties due to the presence of both nitro and thioether groups. This combination allows it to participate in a wide range of chemical reactions, making it more versatile compared to its oxygen analogues such as 2-nitroanisole .

Actividad Biológica

2-Nitrothioanisole, a nitro-substituted aromatic compound, has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group () and a thioether moiety (), where is typically a methyl or other alkyl group. This structural configuration contributes to its reactivity and biological properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties, which are often attributed to their ability to generate reactive intermediates upon reduction. These intermediates can covalently bind to DNA, leading to cellular damage and death. For instance, nitro compounds like metronidazole are widely used in treating infections caused by anaerobic bacteria and protozoa .

- Mechanism of Action : The reduction of the nitro group leads to the formation of toxic species that interact with nucleic acids, disrupting essential cellular functions .

2. Antitumor Activity

Research indicates that this compound exhibits potential antitumor effects. In animal models, it has been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of oxidative stress and modulation of signaling pathways involved in cell proliferation and survival .

- Case Study : In studies involving B6C3F1 mice, administration of this compound resulted in altered body weights and increased incidence of liver tumors, suggesting a dose-dependent relationship between exposure and tumorigenesis .

3. Anti-inflammatory Effects

Nitro compounds can also play a role in modulating inflammatory responses. They may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), contributing to their anti-inflammatory properties .

- Research Findings : Nitro fatty acids derived from similar structures have been shown to exert protective effects against inflammation by influencing cellular signaling pathways .

Toxicological Profile

While exploring the biological activities of this compound, it is crucial to consider its toxicological profile:

- Acute Toxicity : Studies have reported that high doses can lead to significant weight loss and hematological changes in animal models, indicating potential toxicity at elevated levels .

- Genotoxicity : The compound has shown genotoxic effects in various assays, including sister chromatid exchanges and chromosomal aberrations in cultured mammalian cells, necessitating caution regarding its use in therapeutic applications .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Propiedades

IUPAC Name |

1-methylsulfanyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYERWKWSYZQUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289695 | |

| Record name | 2-Nitrothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3058-47-7 | |

| Record name | 1-(Methylthio)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3058-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 62852 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003058477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3058-47-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.